![molecular formula C17H13NO2S B2484871 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid CAS No. 400079-66-5](/img/structure/B2484871.png)
3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid
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Description
3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid, also known as MQCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MQCA belongs to the quinolinecarboxylic acid family, which has been known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Scientific Research Applications
Single-Molecule Switch in Electric Double Layer
This compound has been used in the development of a local cation-tuned reversible single-molecule switch in an electric double layer . The electric field localized metal cations in the outer Helmholtz plane can modulate interfacial Au-carboxyl contacts, realizing a reversible single-molecule switch .
Electrochemical Gating
The compound has been shown to have a conductance ON/OFF behavior in electrolyte solution containing metal cations (i.e., Na+, K+, Mg2+ and Ca2+), compared to almost no change in conductance without metal cations . This property is useful in the field of electrochemical gating.
Density Functional Theoretical Study
The compound has been studied using density functional theory (DFT) methods. These studies have focused on the structures, reactivity, and spectroscopic properties of the compound .
Tautomerizations Mechanism
The tautomerizations mechanism of the compound has been inspected in the gas phase and ethanol using DFT methods . This research is important for understanding the behavior of the compound under different conditions.
UV–Vis Electronic Spectra Simulation
DFT methods have been used for UV–Vis electronic spectra simulation of the compound . This research is crucial for understanding the optical properties of the compound.
Metabolization by Lactic Acid Bacteria
Lactic Acid Bacteria (LAB) isolated from wine were able to metabolize methionine during malolactic fermentation (MLF), forming the compound among other volatile sulfur compounds . This property is useful in the field of winemaking.
properties
IUPAC Name |
3-methylsulfanyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-21-16-14(17(19)20)12-9-5-6-10-13(12)18-15(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILCCILKDJWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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